molecular formula C19H13Br B018599 9-Bromo-9-phenylfluorene CAS No. 55135-66-5

9-Bromo-9-phenylfluorene

Cat. No.: B018599
CAS No.: 55135-66-5
M. Wt: 321.2 g/mol
InChI Key: HYQXNCDBSALQLB-UHFFFAOYSA-N
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Description

9-Bromo-9-phenylfluorene is an organic compound with the molecular formula C19H13Br. It is a derivative of fluorene, where a bromine atom and a phenyl group are attached to the ninth carbon of the fluorene structure. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 9-Bromo-9-phenylfluorene typically involves a multi-step synthesis process. One common method starts with the reaction of bromobenzene with butyllithium in an inert atmosphere to form a lithium bromide intermediate. This intermediate is then reacted with fluorenone in the presence of tetrahydrofuran to produce 9-phenyl-9-fluorenol. The final step involves the bromination of 9-phenyl-9-fluorenol using hydrobromic acid in toluene to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and inert atmosphere, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 9-Bromo-9-phenylfluorene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction Reactions: Reduction of this compound can yield 9-phenylfluorene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Various substituted fluorenes depending on the nucleophile used.

    Oxidation: Fluorenone derivatives.

    Reduction: 9-Phenylfluorene.

Scientific Research Applications

9-Bromo-9-phenylfluorene is utilized in several scientific research fields:

Comparison with Similar Compounds

    9-Phenylfluorene: Lacks the bromine atom, making it less reactive in substitution reactions.

    9-Bromofluorene: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    9-Fluorenone: An oxidized derivative with distinct chemical behavior.

Uniqueness: 9-Bromo-9-phenylfluorene stands out due to the presence of both a bromine atom and a phenyl group at the ninth position. This unique combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

9-bromo-9-phenylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Br/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQXNCDBSALQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282811
Record name 9-Bromo-9-phenylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55135-66-5
Record name 55135-66-5
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Record name 9-Bromo-9-phenylfluorene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Bromo-9-phenylfluorene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 9-Bromo-9-phenylfluorene in chemical synthesis?

A1: this compound serves as a crucial starting material for introducing the 9-phenyl-9-fluorenyl (PhF) protecting group. [] This group is particularly useful in peptide synthesis for protecting the Nα position of amino acids and preventing racemization. []

Q2: What are the limitations of traditional methods for introducing the PhF group, and how does the research propose to overcome them?

A2: Traditional methods using this compound with potassium phosphate and lead nitrate often require extended reaction times (several days) and can suffer from inconsistent yields. [] The research demonstrates that using 9-chloro-9-phenylfluorene (PhFCl) with N-methylmorpholine and silver nitrate significantly accelerates the reaction, achieving excellent yields in significantly less time. []

Q3: Beyond amine protection, what other applications does the research explore for 9-chloro-9-phenylfluorene?

A3: The research investigates the broader utility of PhFCl for protecting other functional groups. It demonstrates the successful protection of alcohols, carboxylic acids, sulfonamides, amides, and thiols under specific reaction conditions using either PhFCl or 9-phenyl-9-fluorenol (PhFOH) in conjunction with suitable reagents. []

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